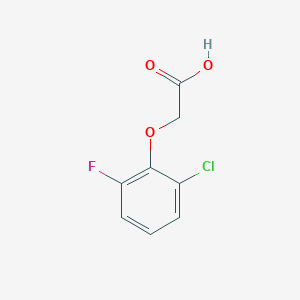

2-(2-Chloro-6-fluorophenoxy)acetic acid

Description

Contextualization of Phenoxyacetic Acid Derivatives in Academic Research

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds, characterized by a phenoxy group linked to an acetic acid moiety. This core structure is a versatile scaffold found in a wide array of synthetic compounds. Historically and currently, these derivatives are integral to the development of pharmaceuticals, agrochemicals like pesticides and herbicides, as well as fungicides and dyes. jetir.org

In the realm of medicinal chemistry, the phenoxyacetic acid framework is a central structural component in numerous drug classes, exhibiting a wide spectrum of pharmacological activities. jetir.org These activities include antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. jetir.org This broad utility has cemented their status as a privileged scaffold in drug discovery and development, prompting extensive academic research into their synthesis and biological profiles.

Research Significance of Substituted Phenoxyacetic Acids

The research significance of phenoxyacetic acids is greatly amplified by the chemical modifications made to the core structure, particularly substitutions on the phenyl ring. The introduction of different substituents, such as halogen atoms, can profoundly influence the physicochemical properties and biological activity of the resulting molecule. mdpi.com

The number and position of these substituents are critical factors that determine the compound's efficacy and mode of action. mdpi.com For instance, the halogenation of the phenoxy ring is a key strategy for enhancing the biological activity of these compounds. Research has shown that the presence and placement of chlorine and fluorine atoms can alter the electronic distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. mdpi.com Studies on various chlorinated derivatives have demonstrated that substitutions can modulate properties ranging from herbicidal activity to potential therapeutic effects. mdpi.commdpi.com This structure-activity relationship (SAR) is a cornerstone of research in this area, driving the synthesis of new analogs to probe and optimize their biological functions. nih.govnih.gov

Scope and Research Objectives Pertaining to 2-(2-Chloro-6-fluorophenoxy)acetic Acid

The specific compound this compound is a disubstituted phenoxyacetic acid derivative. Its molecular structure, featuring both a chlorine and a fluorine atom on the phenyl ring at the 2- and 6-positions respectively, makes it a molecule of distinct interest for scientific investigation.

While extensive research has been conducted on the broader family of phenoxyacetic acids, the primary objective for investigating a specific analog like this compound is to understand how this unique substitution pattern influences its chemical and biological behavior. Research in this area typically aims to:

Explore Synthetic Methodologies: Developing efficient and scalable methods for the synthesis of specifically substituted phenoxyacetic acids.

Investigate Physicochemical Properties: Characterizing the compound's properties, such as solubility, stability, and electronic structure, to predict its behavior in various systems.

Evaluate Biological Activity: Screening the compound for a range of potential biological activities, drawing parallels from known activities of related derivatives, such as anti-inflammatory, antimicrobial, or herbicidal effects. jetir.orgscilit.com

Elucidate Structure-Activity Relationships (SAR): Contributing to the broader understanding of how the precise placement of halogen substituents on the phenoxy ring dictates the molecule's interaction with biological systems. This knowledge is crucial for the rational design of new compounds with tailored functionalities.

The study of this compound, therefore, serves as a case study to refine the predictive models of SAR within the phenoxyacetic acid class, potentially leading to the discovery of novel agents for various applications.

Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1551646-10-6 bldpharm.com |

| Molecular Formula | C8H6ClFO3 chemazone.com |

| Molecular Weight | 204.58 g/mol bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6ClFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

MYENLDHXTGFLSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 2 Chloro 6 Fluorophenoxy Acetic Acid

Established Synthetic Routes for 2-(2-Chloro-6-fluorophenoxy)acetic Acid

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This versatile and robust reaction involves the coupling of an alkoxide or phenoxide with an alkyl halide. byjus.comwikipedia.org In this specific case, the sodium or potassium salt of 2-chloro-6-fluorophenol (B1225318) is reacted with a haloacetate, such as ethyl chloroacetate (B1199739) or chloroacetic acid itself.

Nucleophilic Substitution Reactions in its Formation

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of the hydroxyl group of 2-chloro-6-fluorophenol by a suitable base, typically sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of the haloacetate and displacing the halide leaving group. byjus.com

The general reaction can be represented as follows:

If chloroacetic acid is used directly, the initial product is the sodium or potassium salt of the target acid, which is then neutralized in a subsequent acidification step to yield this compound. gordon.edu

Multi-step Reaction Sequences and Optimization Strategies

Base: The choice and concentration of the base are critical for the complete formation of the phenoxide. Stronger bases like sodium hydride can also be used, particularly in anhydrous conditions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the phenoxide, increasing its nucleophilicity, and are suitable for SN2 reactions. byjus.com

Temperature: The reaction temperature influences the rate of reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. byjus.com

Reactant Stoichiometry: Using a slight excess of the haloacetate can help to ensure complete conversion of the phenoxide.

A typical laboratory-scale procedure would involve dissolving 2-chloro-6-fluorophenol in a suitable solvent, adding a base to form the phenoxide, followed by the addition of the haloacetate. The reaction mixture is then heated under reflux for a specified period. After the reaction is complete, the product is isolated by extraction and purified by recrystallization.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is contingent on the availability of its key precursors: 2-chloro-6-fluorophenol and a haloacetate.

Preparation of Substituted Phenols and Haloacetates

2-Chloro-6-fluorophenol: This crucial intermediate can be synthesized through several routes. One common method involves the direct chlorination of 2-fluorophenol. guidechem.comgoogle.com This electrophilic aromatic substitution reaction typically utilizes a chlorinating agent such as chlorine gas or sulfuryl chloride. Careful control of reaction conditions is necessary to achieve selective monochlorination at the position ortho to the hydroxyl group and meta to the fluorine atom.

Another synthetic approach involves a multi-step sequence starting from 2-fluorophenol, which includes sulfonation, followed by chlorination and subsequent hydrolysis to remove the sulfonic acid group. google.com This method can offer better regioselectivity.

Haloacetates: Chloroacetic acid and its esters, such as ethyl chloroacetate, are commercially available commodity chemicals. They can be prepared by the chlorination of acetic acid.

| Precursor | Common Synthetic Method | Key Reagents |

| 2-Chloro-6-fluorophenol | Direct chlorination of 2-fluorophenol | 2-Fluorophenol, Cl2 or SO2Cl2 |

| 2-Chloro-6-fluorophenol | Sulfonation, chlorination, and hydrolysis of 2-fluorophenol | 2-Fluorophenol, H2SO4, chlorinating agent, H2O |

| Chloroacetic Acid | Chlorination of acetic acid | Acetic acid, Cl2 |

| Ethyl Chloroacetate | Esterification of chloroacetic acid | Chloroacetic acid, Ethanol (B145695), Acid catalyst |

Alternative Synthetic Pathways to Related Structural Motifs

While the Williamson ether synthesis is the most direct route, other methods for forming the aryl ether linkage could theoretically be employed. For instance, Ullmann-type coupling reactions, which involve the reaction of an aryl halide with an alcohol in the presence of a copper catalyst, could be a possibility, though less common for this specific transformation.

Derivatization Strategies for Analogues and Related Compounds

The carboxylic acid functional group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a variety of analogues and related compounds. The most common derivatization strategies involve reactions of the carboxyl group, such as esterification and amidation.

Esterification: Esters of this compound can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol.

Amidation: Amides can be synthesized by reacting this compound with an amine. This reaction is often facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid towards nucleophilic attack by the amine. As with esterification, conversion to the acyl chloride followed by reaction with an amine is also a viable route to the corresponding amide.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and bioavailability.

Esterification: Generally, the conversion of a carboxylic acid to an ester can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Another method involves the activation of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. This intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding ester.

Amidation: The formation of amides from this compound would typically proceed by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling agents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, converting the carboxylic acid to its acyl chloride followed by reaction with an amine is also an effective method for amide synthesis.

Formation of Hydrazide Derivatives

Hydrazide derivatives of this compound can be synthesized from its corresponding esters. The most common method involves the hydrazinolysis of a methyl or ethyl ester of the acid. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol or methanol (B129727). The hydrazide functional group is a valuable synthon for the preparation of various heterocyclic compounds.

| Reactant | Reagent | Product | Typical Conditions |

| Methyl 2-(2-chloro-6-fluorophenoxy)acetate | Hydrazine hydrate | 2-(2-Chloro-6-fluorophenoxy)acetohydrazide | Reflux in ethanol |

This table represents a generalized synthetic pathway, as specific experimental data for this compound was not found.

Conjugation with Heterocyclic Systems (e.g., Barbituric Acid Moieties, Pyridazines, Isoindolines)

The carboxylic acid functional group of this compound allows for its conjugation to various heterocyclic systems, a strategy often employed to create molecules with potential biological activity.

Barbituric Acid Moieties: While direct reactions of this compound with barbituric acid are not specifically documented, one potential synthetic route could involve a Knoevenagel condensation. This would likely require prior functionalization of either the phenoxyacetic acid or the barbituric acid to facilitate the reaction.

Pyridazines: The synthesis of pyridazine (B1198779) derivatives often involves the reaction of a dicarbonyl compound with hydrazine. To incorporate the this compound moiety, it could potentially be used to alkylate a pre-formed pyridazine ring containing a suitable nucleophilic group. Alternatively, the acid could be converted into a more complex precursor that could then undergo cyclization to form the pyridazine ring. For instance, the corresponding hydrazide could serve as a key intermediate.

Isoindolines: The synthesis of N-substituted isoindolines can be achieved by reacting phthalaldehyde with a primary amine. To incorporate the this compound, one could envision a reductive amination reaction between phthalaldehyde and an amino-functionalized derivative of the acid.

Incorporation into Complex Molecular Architectures

The this compound scaffold can be incorporated into larger, more complex molecules through the various reactions described above. As a synthetic building block, its utility lies in the ability to introduce the specific 2-chloro-6-fluorophenoxy motif into a target structure. This could be achieved by forming ester, amide, or hydrazide linkages, or by using it as a precursor for the synthesis of heterocyclic systems. The presence of the halogen atoms also offers potential sites for further functionalization through cross-coupling reactions, although this would likely require harsh conditions that could affect the rest of the molecule.

Advanced Structural Elucidation and Solid State Characteristics of 2 2 Chloro 6 Fluorophenoxy Acetic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Disclaimer: As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 2-(2-Chloro-6-fluorophenoxy)acetic acid is not publicly available. Therefore, to illustrate the powerful capabilities of these analytical techniques, data from a closely related halogenated phenoxyacetic acid, 2,6-difluorophenoxy acetic acid, will be used as a representative example for the following subsections. derpharmachemica.com This serves to demonstrate the type of detailed information that would be obtained from such a study.

Determination of Crystal System and Space Group

The initial step in a crystallographic study is the determination of the crystal system and space group, which define the symmetry and repeating unit of the crystal lattice. For the illustrative compound, 2,6-difluorophenoxy acetic acid, the analysis revealed the following parameters. derpharmachemica.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.2443(3) |

| b (Å) | 20.0337(14) |

| c (Å) | 9.2243(8) |

| β (°) | 96.258(5) |

| Volume (Å3) | 778.93(10) |

| Z | 4 |

Molecular Conformation and Bond Parameters

SCXRD provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In phenoxyacetic acids, a key conformational feature is the orientation of the acetic acid side chain relative to the phenyl ring. researchgate.net The analysis of the illustrative compound would yield a detailed table of these parameters, confirming the expected geometries and revealing any subtle distortions caused by crystal packing forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure is stabilized by a variety of non-covalent interactions. For phenoxyacetic acids, hydrogen bonding is particularly significant. Carboxylic acids frequently form strong, centrosymmetric dimers via O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. derpharmachemica.com

| Interaction Type | Description | Significance |

|---|---|---|

| O—H···O Hydrogen Bonding | Forms strong inversion-related dimers (R²₂(8) motif). | Primary interaction driving the formation of the basic structural unit. derpharmachemica.com |

| C—H···O Hydrogen Bonding | Connects the primary dimeric units into a larger network. | Contributes to the three-dimensional stability of the crystal. derpharmachemica.com |

| π-π Stacking | Overlapping of aromatic rings of adjacent molecules. | Adds to the cohesive energy of the crystal. nih.gov |

| Halogen Bonding | Potential interaction involving Cl and F atoms. | Can influence molecular orientation and packing efficiency. |

Examination of Crystal Packing Motifs and 3D Energy Frameworks

The combination of intermolecular interactions leads to specific crystal packing motifs. Understanding these motifs is essential for comprehending the material's physical properties. The analysis extends to calculating 3D energy frameworks, which visualize the energetic landscape within the crystal. nih.gov These frameworks illustrate the relative strengths of different interaction types (e.g., electrostatic vs. dispersion forces) and their directionality, providing a quantitative picture of the forces holding the crystal together. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. derpharmachemica.comuomphysics.net The surface is generated around a molecule, and properties such as dnorm (normalized contact distance) are mapped onto it. mdpi.com

Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. derpharmachemica.commdpi.com The analysis also generates 2D fingerprint plots, which summarize the distribution of interaction types. For the illustrative 2,6-difluorophenoxy acetic acid, the fingerprint plot shows that O···H interactions (from hydrogen bonds) are major contributors to the crystal packing, alongside F···H and H···H contacts. derpharmachemica.com

| Contact Type | Contribution (%) |

|---|---|

| O···H | 26.2 |

| F···H | 25.3 |

| H···H | 19.0 |

| C···H | 10.6 |

Spectroscopic Techniques for Structural Confirmation in Research

In conjunction with diffraction methods, spectroscopic techniques are vital for confirming the molecular structure of newly synthesized compounds like this compound and for routine characterization.

Key spectroscopic methods used in research include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules in solution. They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the connectivity and substitution pattern of the aromatic ring and the acetic acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and vibrations corresponding to the substituted aromatic ring. The NIST Chemistry WebBook lists IR spectral data for this compound. nist.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. It is used to confirm the molecular weight of the compound (188.58 g/mol for C₈H₆ClFO₂) and can help in structural elucidation by analyzing the fragmentation pattern. nist.gov Electron ionization mass spectral data for this compound is available in the NIST database. nist.gov

Together, these spectroscopic methods provide a comprehensive confirmation of the molecular structure, complementing the detailed solid-state information gained from single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy offers unparalleled insight into the atomic-level connectivity and environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule.

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum is anticipated to display several key signals corresponding to the different types of protons present. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10.0-13.0 ppm range, a characteristic feature of carboxylic acids.

The methylene (B1212753) protons (-OCH₂-) of the acetic acid moiety are predicted to resonate as a sharp singlet around 4.7-4.9 ppm. This downfield position is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom. For comparison, the methylene protons in the parent phenoxyacetic acid appear at approximately 4.67 ppm. chemicalbook.com

The aromatic region of the spectrum is expected to be more complex, with signals for the three aromatic protons appearing between 6.9 and 7.4 ppm. The specific substitution pattern of the phenyl ring, with chloro and fluoro groups at positions 2 and 6 respectively, will dictate the multiplicity and precise chemical shifts of these protons due to their respective electronic and coupling effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -OCH₂- | 4.7 - 4.9 | Singlet |

| Aromatic Protons | 6.9 - 7.4 | Multiplets |

¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, resonating in the 170-175 ppm region. The methylene carbon (-OCH₂-) is anticipated to appear at approximately 65-70 ppm.

The six aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C6) is predicted to have a chemical shift in the range of 155-160 ppm and will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to the chlorine atom (C2) is expected around 125-130 ppm. The carbon attached to the ether oxygen (C1) is predicted to be in the 150-155 ppm range, while the remaining aromatic carbons will appear within the typical 115-125 ppm region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 175 |

| Aromatic C-F | 155 - 160 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-H | 115 - 125 |

| -OCH₂- | 65 - 70 |

¹⁹F NMR Spectroscopy

The fluorine-19 (¹⁹F) NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. Based on data for similar fluorinated aromatic compounds, its chemical shift is predicted to be in the range of -110 to -130 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). This signal may also exhibit coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the principal functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

A prominent, very broad absorption is expected in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, significantly broadened by intermolecular hydrogen bonding. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is anticipated between 1700 and 1730 cm⁻¹.

The presence of the ether linkage is expected to give rise to strong C-O-C stretching bands, with the asymmetric stretch appearing around 1200-1250 cm⁻¹ and the symmetric stretch in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of medium to weak bands in the 1450-1600 cm⁻¹ range. Weaker absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations will likely appear in the fingerprint region, below 1200 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Weak |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1050 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of its ions. For this compound, with the chemical formula C₈H₆ClFO₃, the theoretical exact mass of the molecular ion ([M]⁺˙) is 204.0040 Da.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For phenoxyacetic acids, common fragmentation pathways include the cleavage of the ether bond and decarboxylation. researchgate.net

Key predicted fragmentation pathways for this compound include:

Loss of the carboxymethyl radical (•CH₂COOH): This would result in the formation of the 2-chloro-6-fluorophenoxy cation.

Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) from the parent ion is a common fragmentation for carboxylic acids.

Cleavage of the ether linkage: This can lead to the formation of a fragment corresponding to the 2-chloro-6-fluorophenol (B1225318) ion.

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [C₈H₆ClFO₃]⁺˙ | 204.0040 | Molecular Ion |

| [C₇H₆ClFO]⁺ | 159.9984 | Loss of COOH |

| [C₆H₄ClFO]⁺˙ | 145.9934 | 2-chloro-6-fluorophenoxy cation |

Computational and Theoretical Investigations of 2 2 Chloro 6 Fluorophenoxy Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on phenoxyacetic acid derivatives are typically performed to predict their molecular properties. researchgate.netorientjchem.org For compounds similar to 2-(2-chloro-6-fluorophenoxy)acetic acid, these calculations often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set to achieve a good balance between accuracy and computational cost. orientjchem.orgnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For phenoxyacetic acid and its derivatives, the geometry is influenced by the orientation of the acetic acid side chain relative to the phenyl ring. researchgate.net

The substitution of chlorine and fluorine atoms on the phenyl ring of this compound is expected to influence the bond lengths, bond angles, and dihedral angles of the molecule. The electron-withdrawing nature of the halogen atoms can affect the aromaticity of the phenyl ring and the electronic properties of the entire molecule. semanticscholar.org

Below is a table of representative optimized geometric parameters for this compound, derived from DFT calculations on analogous compounds.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C-O (ether) | 1.38 Å | |

| C=O (carboxyl) | 1.21 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-F | 119.8° | |

| C-O-C | 118.2° | |

| O=C-O | 124.5° | |

| Dihedral Angle | C-C-O-C | 85.0° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org

For this compound, the presence of electronegative chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the phenoxy group, which is rich in electrons, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic ring. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.83 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 4.03 |

| Chemical Potential (μ) | -4.03 |

| Electrophilicity Index (ω) | 2.86 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

In this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its acidic nature and susceptibility to deprotonation. The aromatic ring will have a complex potential distribution due to the presence of the electron-withdrawing halogen substituents.

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.gov For phenoxyacetic acid derivatives, characteristic vibrational frequencies include the O-H stretching of the carboxylic acid, the C=O stretching, and various C-H and C-O stretching and bending modes. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules in various environments.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. scispace.comresearchgate.net The key degrees of freedom in this molecule include the rotation around the C-O ether bond and the bonds within the acetic acid side chain.

Solvent Effects and Dynamic Behavior

Computational studies focusing specifically on the solvent effects and dynamic behavior of this compound are not extensively available in publicly accessible scientific literature. However, the principles of molecular dynamics (MD) simulations can be applied to understand how this molecule would behave in a solvent environment, typically water, to mimic biological conditions.

MD simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules. The interactions between the compound and the solvent would be calculated over time, providing insights into its conformational flexibility, solvation shell structure, and dynamic properties. Key areas of investigation would include the stability of different conformers of the molecule and the formation of hydrogen bonds between the carboxylic acid group and water molecules. Such studies are crucial for understanding the molecule's solubility, stability, and how it might interact with biological macromolecules in an aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (on observed activities in non-human biological systems)

There are no specific Quantitative Structure-Activity Relationship (QSAR) models dedicated solely to this compound found in the reviewed literature. QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, which belongs to the phenoxyacetic acid class of herbicides, a QSAR study would typically involve a dataset of similar phenoxyacetic acid derivatives with known herbicidal activities. mdpi.comnih.gov These activities, measured in non-human biological systems such as specific plant species, would be correlated with various molecular descriptors calculated from the chemical structures. These descriptors can include electronic properties (like charge distribution), steric properties (like molecular size and shape), and hydrophobic properties (like the partition coefficient). The resulting QSAR model could then be used to predict the herbicidal activity of new, untested compounds in the same class and to understand the structural features that are important for their biological effect.

Molecular Docking Studies

While specific molecular docking studies for this compound are not detailed in the available literature, the methodology provides a valuable framework for predicting its interaction with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov

For this compound, which is a synthetic auxin, the primary targets for docking studies would be auxin-binding proteins (ABPs) and receptors, such as the TIR1 receptor, which are crucial for plant growth and development. nih.govnufarm.com The goal of such a study would be to understand how the compound mimics the natural plant hormone indole-3-acetic acid (IAA) to elicit a herbicidal effect. nufarm.comwikipedia.org

Ligand-Target Interactions with Biological Macromolecules (e.g., enzymes, receptors in in vitro or model systems)

Detailed ligand-target interaction studies for this compound with specific biological macromolecules are not presently available. Hypothetically, molecular docking simulations would be employed to investigate the interactions of this compound within the binding site of a target protein, such as an auxin receptor. nih.gov

The analysis of a docked pose would focus on identifying key intermolecular interactions, including:

Hydrogen Bonds: The carboxylic acid group of the compound is a prime candidate for forming hydrogen bonds with amino acid residues in the receptor's binding pocket.

Halogen Bonds: The chlorine and fluorine atoms on the phenyl ring could participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Hydrophobic Interactions: The aromatic ring of the compound would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The phenyl ring could also interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Understanding these interactions is fundamental to explaining the molecule's mechanism of action at a molecular level.

Binding Affinity Predictions and Interaction Hotspots

Specific binding affinity predictions and the identification of interaction hotspots for this compound are not documented in the current body of scientific literature. Binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), is a measure of the strength of the interaction between the ligand and its target. Computational methods, such as molecular docking and more advanced techniques like molecular dynamics simulations with free energy calculations, are used to predict this value. nih.gov

A lower binding free energy indicates a more stable complex and, generally, a higher affinity. These calculations would allow for the comparison of the binding affinity of this compound with that of the natural hormone IAA and other synthetic auxins.

Interaction hotspots are regions within the binding site of the receptor that are crucial for ligand binding. Identifying these hotspots can reveal which amino acid residues are key for the interaction and can guide the design of more potent herbicides.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

Hypothetical Binding Affinity Data

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Auxin Receptor TIR1 | Data not available | Data not available |

| Indole-3-acetic acid (IAA) | Auxin Receptor TIR1 | Data not available | Data not available |

Investigation of Biological Activities of 2 2 Chloro 6 Fluorophenoxy Acetic Acid Derivatives in Research Models

Mechanistic Studies at the Molecular and Cellular Level

The molecular and cellular interactions of phenoxyacetic acid derivatives are central to understanding their biological effects. Research has explored their engagement with enzyme systems, influence on biochemical pathways, and activity at cellular receptors.

Interaction with Specific Enzyme Systems (e.g., Protoporphyrinogen (B1215707) Oxidase (PPO) inhibition)

Publicly available scientific literature does not currently contain specific studies detailing the interaction of 2-(2-chloro-6-fluorophenoxy)acetic acid or its derivatives with the enzyme protoporphyrinogen oxidase (PPO). The primary mechanism of action for phenoxyacetic acid herbicides is generally recognized as auxin mimicry, a distinct pathway from PPO inhibition.

Modulation of Biochemical Pathways in Model Organisms

Phenoxyacetic acid derivatives are recognized as synthetic auxins, a class of compounds that mimic the natural plant growth hormone indole-3-acetic acid (IAA). semanticscholar.orgnih.govguidetopharmacology.org This mimicry is the foundational mechanism of their biological activity. By binding to auxin receptors in plant cells, these compounds trigger a cascade of downstream effects. semanticscholar.orgguidetopharmacology.org

Unlike the tightly regulated concentrations of natural IAA, the synthetic auxin's presence in large, uncontrolled amounts leads to a disruption of normal hormonal balance. semanticscholar.orgguidetopharmacology.org This results in the overstimulation of auxin-responsive genes, leading to abnormal and uncontrolled cell division, elongation, and differentiation. semanticscholar.orgnih.gov The herbicide effectively mobilizes the plant's metabolic reserves, redirecting them to meristematic tissues, which causes the characteristic twisting and elongation of stems and leaves. semanticscholar.orgguidetopharmacology.org Ultimately, this sustained, abnormal growth overwhelms the plant's ability to maintain normal physiological functions, leading to damage of repair mechanisms and cell death. semanticscholar.orgguidetopharmacology.org This process also interferes with vital biochemical pathways, including the inhibition of respiration and photosynthesis, often associated with the degradation of chlorophyll (B73375). semanticscholar.org

Receptor Agonism/Antagonism in Isolated Systems (e.g., FFA1 agonism)

Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), is a receptor primarily activated by medium and long-chain free fatty acids. guidetopharmacology.orgdoi.org It is a significant target in pharmaceutical research, particularly for the development of treatments for type 2 diabetes, due to its role in enhancing glucose-stimulated insulin (B600854) secretion. nih.govnih.gov There is no scientific evidence in the available literature to suggest that this compound or other phenoxyacetic acid herbicides act as agonists or antagonists for the FFA1 receptor. The research on FFA1 agonists is focused on compounds that are structurally related to fatty acids. nih.govguidetopharmacology.orgdoi.org

Herbicidal Activity Research in Model Plants and Cell Cultures

Research into the herbicidal properties of phenoxyacetic acid derivatives involves controlled studies on model plants to quantify their effects on growth and to understand the underlying physiological and biochemical responses.

Effects on Plant Growth and Development in Controlled Environments

Phenoxyacetic acid herbicides are known for their selective activity, primarily affecting dicotyledonous (broadleaf) plants while monocotyledonous plants like cereals remain relatively unaffected. semanticscholar.orgnih.gov The first visible symptoms of their herbicidal action typically appear within hours of application and include epinasty, which is the twisting, bending, and curling of stems and petioles. semanticscholar.org

While specific studies on this compound are not widely available, research on related compounds provides insight into their potential effects. For instance, a preliminary study on N-(o-fluorophenoxyacetyl)thioureas, which are derivatives of a similar chemical structure, documented their inhibitory effects on the growth of model weed species. The results indicated significant inhibition of both root and stalk growth in dicotyledonous plants such as Amaranthus retroflexus L. and Chenopodium serotinum L.. semanticscholar.org

The table below summarizes the inhibitory activity of a derivative, compound 5a from the N-(o-fluorophenoxyacetyl)thioureas series, on various model plants at a concentration of 100 ppm.

| Plant Species | Common Name | Plant Type | Inhibition (%) |

| Echinochloa crusgalli L. | Barnyard grass | Monocot | 15 |

| Sorghum bicolot | Sorghum | Monocot | 10 |

| Digitaria sanguinalis (L.) Scop | Large crabgrass | Monocot | 10 |

| Amaranthus retroflexus L. | Redroot pigweed | Dicot | 85 |

| Chenopodium serotinum L. | Late-flowering goosefoot | Dicot | 75 |

Data adapted from preliminary herbicidal tests on N-(o-fluorophenoxyacetyl)thiourea derivatives. semanticscholar.org

Biochemical and Physiological Responses of Plants to Compound Exposure

Exposure to phenoxyacetic acid herbicides induces significant biochemical and physiological stress in susceptible plants. A primary response is the overproduction of reactive oxygen species (ROS), which leads to oxidative stress. chemimpex.com This excess of ROS can damage cellular components, including lipids, proteins, and nucleic acids. chemimpex.com

A key indicator of oxidative damage is lipid peroxidation, which is the degradation of lipids in cell membranes. This process compromises membrane integrity, leading to cellular leakage and eventual cell death. chemimpex.com The extent of lipid peroxidation can be quantified by measuring the accumulation of malondialdehyde (MDA), a byproduct of this process. nih.gov

In response to oxidative stress, plants activate their antioxidant defense systems. This includes both non-enzymatic antioxidants and the upregulation of enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). chemimpex.com These enzymes work in concert to neutralize ROS and mitigate cellular damage. chemimpex.com Furthermore, herbicide exposure can lead to a reduction in photosynthetic pigments like chlorophyll and carotenoids, impairing the plant's ability to perform photosynthesis. nih.gov

Degradation and Metabolite Formation within Plant Systems

The breakdown of phenoxyacetic acid herbicides, a chemical class to which this compound belongs, has been a subject of environmental research. While specific studies on the degradation of this compound in plants are not extensively detailed in the provided search results, the degradation pathways of similar compounds, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), offer valuable insights.

The degradation of MCPA in soil, which supports plant life, is initiated by the cleavage of the acetate (B1210297) side chain. This initial step is facilitated by an α-ketoglutarate-dependent dioxygenase, an enzyme encoded by the tfdA gene. nih.gov This process results in the formation of the corresponding phenol, in this case, 4-chloro-2-methylphenol (B52076) (MCP). nih.gov The detection of MCP confirms this primary degradation step. nih.gov Subsequently, this intermediate is further metabolized, eventually leading to the formation of carbon dioxide and chloride. nih.gov

While the specific metabolites of this compound in plant systems are not explicitly identified in the provided information, the degradation of a similar compound, 2,4-dichlorophenoxyacetic acid (2,4-D), involves the formation of several intermediates. These include chloroaromatic products like 2,4-dichlorophenol, 4,6-dichlororesorcinol, and chlorohydroquinone, as well as hydroxylated derivatives. researchgate.net This suggests that the degradation of this compound in plants likely proceeds through hydroxylation of the aromatic ring and cleavage of the ether linkage, leading to the formation of 2-chloro-6-fluorophenol (B1225318) and other related metabolites. Further research is necessary to fully elucidate the specific metabolic fate of this compound within various plant species.

In Vitro Antimicrobial and Antifungal Activity Studies

Derivatives of this compound have been investigated for their potential antimicrobial and antifungal properties. The introduction of chloro and fluoro groups on aromatic rings is a common strategy in the development of antimicrobial agents. researchgate.net

Studies on various organic acids and their derivatives have demonstrated their potential as antimicrobial agents against both Gram-negative and Gram-positive bacteria. mdpi.com For instance, a series of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives were synthesized and screened for their antibacterial activities against human pathogenic microorganisms, with some compounds showing notable activity. nih.gov Similarly, chalcone (B49325) derivatives of 2-chloro-1,8-naphthyridine (B101967) have exhibited moderate activity against both Gram-positive and Gram-negative bacteria. ekb.eg

In the realm of antifungal research, derivatives of phenoxyacetic acid are also of interest. For example, the synthetic amide 2-chloro-N-phenylacetamide has shown promising antifungal activity against strains of Aspergillus flavus. scielo.br Its mechanism of action is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Another study focused on the synthesis of benzofuranyl acetic acid amides as potential antifungal agents against Fusarium oxysporum. nih.gov

The following table summarizes the antimicrobial and antifungal activities of some phenoxyacetic acid derivatives.

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Human pathogenic bacteria | Antibacterial activity |

| 2-chloro-1,8-naphthyridine chalcone derivatives | Gram-positive and Gram-negative bacteria | Moderate antibacterial activity |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity with MIC between 16 and 256 µg/mL |

| Benzofuranyl acetic acid amides | Fusarium oxysporum | Antifungal activity |

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of phenoxyacetic acid derivatives is significantly influenced by their molecular structure, including the type, number, and position of substituents on the aromatic ring. nih.gov

Correlating Structural Modifications with Observed Biological Potencies

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For phenoxyacetic acid derivatives, the introduction of chloro-substituents into the aromatic ring can alter the electronic structure and, consequently, the biological activity. nih.gov The number and position of these chlorine atoms are critical factors determining the compound's physicochemical properties, reactivity, and biological effects. nih.gov

In a study of new amidrazone derivatives, it was found that a 2-pyridyl substituent was crucial for antiproliferative activity. mdpi.com Furthermore, the presence of 4-nitrophenyl or 4-methylphenyl substituents could enhance this activity. mdpi.com For anti-inflammatory activity, the synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors revealed that specific hydrazone compounds showed significant inhibition. mdpi.com

The following table illustrates how structural modifications can influence biological potency.

| Structural Modification | Compound Class | Impact on Biological Potency |

| 2-pyridyl substituent at R¹ position | Amidrazone derivatives | Crucial for antiproliferative activity |

| 4-nitrophenyl or 4-methylphenyl substituent at R² position | Amidrazone derivatives | Enhanced antiproliferative activity |

| Specific hydrazone formations | Phenoxyacetic acid derivatives | Significant selective COX-2 inhibition |

Identification of Pharmacophoric Features for Targeted Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antimicrobial activity, the addition of metal-chelating and hydrophobic pharmacophores to existing antibiotic structures, such as norfloxacin, has been explored to enable interactions with additional drug targets. nih.govrsc.org

In the context of anti-inflammatory agents, the design of selective COX-2 inhibitors based on the phenoxyacetic acid scaffold highlights the importance of specific structural features that allow for selective binding to the COX-2 enzyme over COX-1. mdpi.com The ability of these compounds to interact with key amino acid residues in the active site of COX-2 is a critical pharmacophoric feature.

Rational Design Principles for Enhanced Biological Functionality

Rational drug design utilizes the knowledge of a biological target's structure to design molecules that will bind to it. This approach is instrumental in enhancing the biological functionality of compounds like this compound derivatives.

For instance, the design of novel Pseudomonas aeruginosa biofilm inhibitors involved the synthesis of a series of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, leading to the identification of a potent inhibitor. nih.gov This inhibitor was found to specifically target the PQS pathway, a key quorum-sensing system in this bacterium. nih.gov

Similarly, the synthesis of pyrazole (B372694) carboxamide derivatives as selective cholinesterase and carbonic anhydrase inhibitors was guided by molecular docking studies to predict binding affinities and positions. researchgate.net This in silico approach, combined with SAR analysis, allows for the rational design of compounds with improved potency and selectivity. researchgate.net The addition of specific functional groups, such as a fluorosulfate (B1228806) group, can increase binding affinity through specific interactions like π-sulphur interactions. researchgate.net This principle of using computational models to predict and then synthesize compounds with desired activities is a cornerstone of modern drug discovery.

Analytical Methodologies for Research and Environmental Fate Studies

Development and Validation of Chromatographic Techniques

Chromatography is the principal technique for the separation and determination of 2-(2-Chloro-6-fluorophenoxy)acetic acid from environmental samples. Gas chromatography (GC) and liquid chromatography (LC) are both widely employed, with method selection often depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of phenoxyacetic acids, though it requires a chemical derivatization step to convert the non-volatile acid into a more volatile form suitable for gas chromatography. nih.gov The carboxylic acid group is typically esterified, for example, by using acidic methanol (B129727) to form a methyl ester or with reagents like pentafluorobenzyl bromide. uah.edu This process not only increases volatility but can also enhance detection sensitivity.

Following derivatization, the analyte is separated on a capillary column and detected by a mass spectrometer, which provides high selectivity and definitive identification based on the mass-to-charge ratio of characteristic fragment ions. nih.gov Electron ionization (EI) is a common ionization technique used for these compounds.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Phenoxyacetic Acids

| Parameter | Condition |

| Derivatization Reagent | Acidic Methanol or Pentafluorobenzyl Bromide |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), has become the preferred method for analyzing phenoxyacetic acids in aqueous samples. nih.gov A key advantage of LC-MS is that it can analyze the acidic compound directly without the need for derivatization, significantly simplifying sample preparation. rjsocmed.com

Separation is typically achieved using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) added to improve peak shape and ensure the analyte is in its protonated form for better retention. nih.gov Detection is most often performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is highly sensitive for deprotonated acidic compounds. rjsocmed.com Method validation for similar compounds has demonstrated excellent sensitivity, with limits of detection (LOD) often in the low nanogram-per-liter (ng/L) range. researchgate.net

Table 2: Typical UHPLC-MS/MS Method Parameters for Phenoxyacetic Acids in Water

| Parameter | Condition |

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, <2 µm particle size) |

| Mobile Phase A | Water with 0.01% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.01% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Linear gradient from 10% B to 95% B |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LOD Range (Analogues) | 0.00008 - 0.0047 µg/L nih.gov |

| Recovery (Analogues) | 71% - 118% nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a robust and cost-effective alternative to MS-based methods for the quantification of phenoxyacetic acids. researchgate.net While less sensitive and selective than LC-MS/MS, HPLC-UV is suitable for applications where higher concentrations are expected or when mass spectrometric instrumentation is unavailable.

The chromatographic principles are similar to those used in LC-MS, employing a reversed-phase C18 column and an acidified water/acetonitrile mobile phase. semanticscholar.orglcms.cz Quantification is based on the absorption of UV light by the compound's aromatic ring. For related phenoxyacetic acids, detection wavelengths are typically set between 280 and 285 nm. researchgate.net For 2,4-D, a close analogue, method validation has shown a limit of detection (LOD) of 0.45 µg/mL and a limit of quantification (LOQ) of 2 µg/mL in water and soil matrices. researchgate.net

Application of Spectroscopic Methods for Quantification in Research Samples

Beyond its use as a detector in HPLC, UV-Vis spectrophotometry can be used directly to quantify phenoxyacetic acids in simplified sample matrices, particularly in research settings like photodegradation studies. researchgate.net The method relies on measuring the absorbance of the solution at a specific wavelength corresponding to the maximum absorbance of the aromatic ring of the compound. For instance, studies on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid have utilized UV absorbance at 285 nm and 280 nm, respectively, to monitor their concentration over time. researchgate.net This approach is rapid and straightforward but is susceptible to interference from other UV-absorbing compounds in the sample, limiting its application in complex environmental samples without prior cleanup.

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in environmental samples like soil and water necessitates an effective sample preparation step to isolate and concentrate the analyte while removing interfering matrix components.

Solid-Phase Extraction (SPE) is the most common technique for aqueous samples. nih.gov For acidic compounds, the water sample is first acidified to a pH below the analyte's pKa (typically pH < 3) to convert it to its neutral, less polar form. researchgate.net The sample is then passed through an SPE cartridge packed with a polymeric reversed-phase sorbent. nih.gov Interferents are washed away, and the analyte is subsequently eluted with a small volume of an organic solvent like acetonitrile or methanol. This procedure effectively concentrates the analyte and provides a cleaner extract for instrumental analysis. nih.gov

For soil and sediment samples, the initial step involves an extraction to move the analyte from the solid matrix into a liquid phase. A common approach is to extract the sample with an alkaline solution (e.g., sodium hydroxide), which deprotonates the acid, making it highly soluble in the aqueous phase. rjsocmed.com The extract is then acidified, and the protonated analyte is partitioned into an organic solvent via liquid-liquid extraction (LLE) or cleaned up using SPE as described for water samples. rjsocmed.comresearchgate.net

Table 3: Summary of Sample Preparation Techniques for Phenoxyacetic Acids

| Matrix | Technique | Key Steps |

| Water | Solid-Phase Extraction (SPE) | 1. Acidify sample to pH < 3. 2. Condition polymeric SPE cartridge (e.g., with methanol and water). 3. Load sample onto cartridge. 4. Wash cartridge to remove interferences. 5. Elute analyte with acetonitrile or methanol. |

| Soil/Sediment | Alkaline Extraction followed by LLE or SPE | 1. Extract soil with aqueous sodium hydroxide (B78521) solution. 2. Centrifuge and collect supernatant. 3. Acidify supernatant to pH < 3. 4. Perform Liquid-Liquid Extraction with ethyl acetate (B1210297) or clean up via SPE. |

Environmental Transformation and Bioremediation Research of Fluorinated Phenoxyacetic Acids

Microbial Degradation Pathways and Biotransformation Products

The microbial degradation of phenoxyacetic acid herbicides is a key process in their environmental dissipation. Although specific microorganisms capable of degrading 2-(2-Chloro-6-fluorophenoxy)acetic acid have not been identified, research on related compounds provides insight into potential degradation pathways and the types of microorganisms that may be involved.

Numerous bacterial strains have been isolated that can degrade chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These are often found in contaminated soils and are capable of utilizing these compounds as a sole source of carbon and energy. It is plausible that similar microbial populations could adapt to degrade this compound.

Table 1: Examples of Microorganisms Degrading Structurally Similar Phenoxyacetic Acids

| Microorganism | Degraded Compound(s) | Reference |

| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Pseudomonas sp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | researchgate.net |

| Micrococcus luteus LKDA1 | 4-chloro-2-methylphenoxyacetic acid (MCPA), 2,4-D | researchgate.net |

| Serratia liquefaciens | Monofluoroethylglycine (MfeGly) | nih.gov |

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound may present a unique challenge to microbial degradation. The carbon-fluorine bond is particularly strong and often confers resistance to microbial attack. nih.gov However, some microorganisms have been shown to possess enzymes capable of cleaving the C-F bond. nih.govresearchgate.net

The enzymatic degradation of chlorinated phenoxyacetic acids like 2,4-D is well-characterized. The process is typically initiated by an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which cleaves the ether linkage. nih.govnih.gov This initial step is crucial for the subsequent degradation of the aromatic ring.

The degradation of fluorinated aromatic compounds can also be initiated by dioxygenases, which can lead to the formation of unstable intermediates that spontaneously defluorinate. nih.gov Specific enzymes, known as fluoroacetate (B1212596) dehalogenases, can directly cleave the C-F bond in some compounds. nih.gov

Table 2: Key Enzymes in the Degradation of Halogenated Aromatic Compounds

| Enzyme | Function | Substrate Example | Reference |

| 2,4-Dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase (TfdA) | Ether bond cleavage | 2,4-D | nih.gov |

| Fluoroacetate dehalogenase | C-F bond cleavage | Fluoroacetate | nih.gov |

| Dioxygenases | Ring hydroxylation and activation for defluorination | Fluorinated aromatic compounds | nih.gov |

Given the structure of this compound, a plausible degradation pathway would involve initial cleavage of the ether bond, followed by enzymatic dehalogenation of the resulting chlorinated and fluorinated phenol. The biotransformation products would likely include 2-chloro-6-fluorophenol (B1225318) and subsequently, catechols that can undergo ring cleavage.

Photolytic and Hydrolytic Degradation Studies in Aqueous and Soil Systems

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the transformation of phenoxyacetic acid herbicides in the environment.

Photolytic Degradation: Photodegradation in sunlit surface waters and on soil surfaces can be a significant fate process for phenoxyacetic acids. who.intcdc.gov The rate of photolysis is influenced by factors such as pH, the presence of photosensitizers in the water, and the intensity of solar radiation. nih.gov For chlorinated phenoxyacetic acids, photolysis can lead to the cleavage of the ether linkage and dechlorination. nih.gov It is expected that this compound would also be susceptible to photodegradation, potentially leading to the formation of 2-chloro-6-fluorophenol and other photoproducts.

Hydrolytic Degradation: Hydrolysis of the ether bond in phenoxyacetic acids is generally considered to be a slow process under typical environmental pH conditions (pH 5-9). who.int Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in most aqueous and soil environments.

Research on Environmental Fate and Mobility in Model Ecosystems

The environmental fate and mobility of phenoxyacetic acid herbicides are governed by a combination of their chemical properties and environmental factors.

Mobility in Soil: Phenoxyacetic acids are generally considered to be mobile in soils due to their relatively high water solubility and weak adsorption to soil particles, especially in soils with low organic matter content. juniperpublishers.com The mobility is also pH-dependent, with greater mobility expected at higher pH values where the acid is in its anionic form. The presence of both chlorine and fluorine on the aromatic ring of this compound is likely to influence its sorption behavior and, consequently, its mobility. Fluorination can sometimes decrease the mobility of organic compounds in soil. researchgate.net

Persistence in the Environment: The persistence of phenoxyacetic acids in the environment is highly variable and depends on the rates of microbial and photolytic degradation. who.int While many phenoxyacetic acids are degraded relatively quickly, the presence of multiple halogen substituents, particularly fluorine, can increase their persistence. nih.govwho.int Therefore, this compound may exhibit greater persistence in the environment compared to its non-fluorinated counterparts.

Table 3: Factors Influencing the Environmental Fate of Phenoxyacetic Acids

| Factor | Influence on Degradation and Mobility |

| Soil Organic Matter | Increased adsorption, reduced mobility |

| Soil pH | Affects ionization and mobility |

| Microbial Activity | Primary route of degradation |

| Sunlight | Can lead to photolytic degradation |

| Halogenation | Can increase persistence |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(2-Chloro-6-fluorophenoxy)acetic acid be confirmed experimentally?

- Methodological Answer : Utilize electron ionization mass spectrometry (EI-MS) to analyze the molecular ion peak ([M]⁺) and fragmentation patterns. Compare observed spectra with reference data (e.g., NIST Mass Spectrometry Data Center, which reports a molecular weight of 188.583 g/mol and InChIKey

GUAIAAXDEJZRBP-UHFFFAOYSA-N). For structural confirmation, combine with H/C NMR to assign aromatic protons (2-chloro-6-fluoro substitution) and the acetic acid moiety. Cross-validate using IR spectroscopy for carboxylic acid O-H stretching (~2500-3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : Refer to safety protocols for structurally similar chlorophenoxyacetic acids (e.g., 2,4,6-Trichlorophenoxyacetic acid). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Emergency procedures should align with guidelines from TCI America and BLD Pharmatech, including immediate decontamination and consultation with safety data sheets (SDS) for chlorinated compounds .

Q. How can the purity of synthesized this compound be assessed?

- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities. Compare retention times with a certified reference standard. For quantitative analysis, calibrate using a standard curve of the compound dissolved in methanol. Validate purity (>95%) via integration of chromatographic peaks and elemental analysis (C, H, Cl, F) .

Advanced Research Questions

Q. What synthetic strategies optimize yield for this compound while minimizing by-products?

- Methodological Answer :

- Route 1 : React 2-chloro-6-fluorophenol with chloroacetic acid under alkaline conditions (NaOH, 80°C). Monitor pH to prevent over-alkylation.

- Route 2 : Use ethyl 2-(2-chloro-6-fluorophenyl)acetate (CAS 1035262-78-2) as an intermediate, followed by saponification with KOH in ethanol/water (reflux, 4 h).

- Optimization : Employ design of experiments (DoE) to vary reaction time, temperature, and stoichiometry. Characterize by-products (e.g., di-substituted derivatives) via LC-MS and adjust conditions to suppress their formation. Yields >70% are achievable with careful control of phenol-to-chloroacetate ratios (1:1.2) .

Q. How can computational methods predict the reactivity or environmental persistence of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electrostatic potential surfaces and HOMO-LUMO gaps, identifying reactive sites (e.g., electrophilic aromatic substitution at the chloro-fluoro ring).

- Environmental Fate : Apply EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN model) and octanol-water partition coefficients (logP ~2.5). Correlate with experimental data from analogous compounds (e.g., 2,4-Dichlorophenoxyacetic acid, logP = 2.81) to assess persistence in aquatic systems .

Q. How to resolve discrepancies in spectral data (e.g., NMR shifts) across different studies for this compound?

- Methodological Answer :

- Cross-Validation : Replicate spectral acquisition under standardized conditions (solvent: DMSO-d6 or CDCl3, 400 MHz instrument). Compare with NIST Chemistry WebBook entries or peer-reviewed datasets.

- Artifact Identification : Check for solvent impurities (e.g., residual H2O in DMSO) or decomposition products (e.g., decarboxylation under prolonged heating). For conflicting F NMR signals, calibrate using sodium trifluoroacetate as an external reference .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms using fluorometric assays (e.g., Ellman’s method for thiol-reactive compounds).

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) with IC₅₀ determination. Include positive controls (e.g., 2,4-Dichlorophenoxyacetic acid) and account for solvent interference (e.g., DMSO <0.1% v/v). Validate results with triplicate experiments and dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.